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molecular formula Ce2(CO3)3<br>C3Ce2O9 B082857 Cerium(III) carbonate CAS No. 14623-75-7

Cerium(III) carbonate

Cat. No. B082857
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
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Patent
US08052775B2

Procedure details

Colloid preparation: the solution of cerium nitrate and the solution of sodium carbonate are simultaneously dropped in one beaker at 55° C., PH=9 to obtain an alkali cerium carbonate colloid. The colloid was washed 5 times with distilled water. If the above solution of sodium carbonate is replaced by the solution of potassium carbonate, ammonia, sodium hydroxide and/or potassium hydroxide as precipitator, the corresponding colloid or precipitates will be obtained.
Name
cerium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Ce+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14](=[O:17])([O-:16])[O-:15].[Na+].[Na+]>>[C:14](=[O:15])([O-:17])[O-:16].[Ce+3:5].[C:14](=[O:15])([O-:17])[O-:16].[C:14](=[O:15])([O-:17])[O-:16].[Ce+3:5] |f:0.1.2.3,4.5.6,7.8.9.10.11|

Inputs

Step One
Name
cerium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Colloid preparation

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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